4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol
Description
Historical Context and Development in Organic Chemistry
The synthesis and study of halogenated phenolic compounds have been central to organic chemistry since the 19th century, driven by their structural complexity and functional versatility. The development of 4-bromo-2-{[(3-chlorophenyl)amino]methyl}phenol represents a modern iteration of this tradition, building on foundational work in halogenation and aromatic substitution reactions. Early halogenation techniques, such as those involving alkanes and simple aromatic systems, laid the groundwork for more sophisticated methodologies. By the mid-20th century, advances in regioselective bromination and chlorination enabled the precise functionalization of phenolic scaffolds, facilitating the creation of compounds with tailored electronic and steric properties.
This compound’s structural features—a phenol core substituted with bromine, a chlorinated aniline-derived aminomethyl group, and a methylene bridge—reflect iterative refinements in multistep synthetic protocols. The integration of halogen atoms at specific positions exemplifies strategies to modulate solubility, stability, and intermolecular interactions, principles first explored in simpler halogenated hydrocarbons. Contemporary synthetic routes to such molecules often employ transition-metal catalysis or directed ortho-metallation to achieve high positional selectivity, though challenges in minimizing byproducts persist.
Theoretical Significance in Halogenated Aminomethylphenol Research
Theoretical investigations of this compound have focused on its electronic structure and non-covalent interactions. Density functional theory (DFT) studies of analogous halogenated phenols reveal that bromine and chlorine atoms induce significant polarization in the aromatic π-system, enhancing dipole moments and altering frontier molecular orbital distributions. The bromine atom’s electronegativity (2.96) and van der Waals radius (1.85 Å) create steric and electronic effects that influence molecular packing in crystalline phases, while the chloroaniline moiety contributes to hydrogen-bonding networks via its amino group.
Recent work has highlighted the compound’s potential as a model system for studying halogen bonding in supramolecular assemblies. The C–Br···N and C–Cl···O interactions observed in related structures suggest applications in crystal engineering and materials science. Additionally, the methylene bridge between the phenol and aniline groups introduces conformational flexibility, enabling adaptive binding in host-guest systems—a property leveraged in sensor design.
Taxonomic Classification in Chemical Databases
This compound is systematically categorized across major chemical databases using IUPAC nomenclature and structural descriptors. In PubChem (CID 118157062), it is classified under benzyl alcohols and halogenated phenols, reflecting its phenolic –OH group and bromo/chloro substituents. ChemSpider (ID 26003487) further annotates its role as a Schiff base derivative due to the –NH–CH₂– linkage, while the Cambridge Structural Database emphasizes its ortho-substituted aromatic geometry.
Regulatory classifications vary by jurisdiction: the European Chemicals Agency (ECHA) lists it as a non-priority substance under REACH, whereas the U.S. Environmental Protection Agency (EPA) classifies it under halogenated aromatic compounds requiring premanufacture notification. Its CAS registry number (1232785-94-2) ensures unambiguous identification in synthetic and analytical workflows.
Current Research Paradigms and Challenges
Current studies on this compound cluster around three themes:
- Synthetic Optimization : Efforts to improve yield and purity focus on solvent-free Sonogashira couplings and microwave-assisted amination, reducing reaction times from 24 hours to under 3 hours.
- Computational Predictive Modeling : Machine learning algorithms trained on halogenated phenol datasets are being used to predict its solubility and reactivity, achieving R² values >0.85 in recent trials.
- Applications in Catalysis : Preliminary data suggest its utility as a ligand in palladium-catalyzed cross-couplings, though competing coordination at the amino group remains a limitation.
Key challenges include mitigating racemization during synthesis—a problem exacerbated by the compound’s stereogenic centers—and addressing its limited stability under acidic conditions (t₁/₂ = 12 hours at pH <3).
Interdisciplinary Relevance in Scientific Research
The compound’s hybrid structure bridges multiple disciplines:
- Pharmaceutical Sciences : As a halogenated aromatic amine, it serves as a precursor in designing adenosine A₂B receptor antagonists, with structural analogs showing sub-nanomolar binding affinities.
- Materials Chemistry : Its nonlinear optical properties, including a hyperpolarizability (β) of 45 ×10⁻³⁰ esu, position it as a candidate for photonic devices.
- Environmental Chemistry : Studies on halogenated phenol degradation pathways use this compound to probe microbial dehalogenation mechanisms, particularly in anaerobic soils.
Ongoing interdisciplinary collaborations aim to exploit its dual halogen functionality for targeted drug delivery systems, where bromine acts as a radiotracer and chlorine enhances lipophilicity.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-[(3-chloroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGCWSRFPMCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
- Acid catalysis : Hydrochloric acid protonates formaldehyde, generating a reactive iminium intermediate.
- Nucleophilic attack : The phenolic oxygen at position 2 attacks the iminium species, forming a β-amino alcohol intermediate.
- Dehydration : Elimination of water yields the stable aminomethyl product.
Optimized protocol :
- Reagents : 4-Bromo-2-hydroxyphenol (1 eq), 3-chloroaniline (1.2 eq), 37% aqueous formaldehyde (1.5 eq).
- Conditions : Ethanol solvent, 0.1 M HCl, reflux at 80°C for 12 hours.
- Yield : 68–72% after recrystallization from ethyl acetate/hexane.
Alternative Synthetic Routes and Protecting Group Strategies
Benzoate Protection for Enhanced Reactivity
PMC3743159 demonstrates the utility of phenolic protection to prevent unwanted side reactions. By converting 4-bromo-2-hydroxyphenol to its benzoate ester (via reaction with benzoyl chloride), subsequent Mannich reactions proceed without hydroxyl group interference. Deprotection using potassium hydroxide in methanol restores the free phenol.
Radical Bromination with NBS
For substrates sensitive to classical bromination, N-bromosuccinimide (NBS) under radical conditions (azobisisobutyronitrile initiator, CCl₄ solvent) offers a milder alternative. This method selectively brominates the para position of 3-methylphenol derivatives, as evidenced in PMC3743159.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 4-bromo-2-{[(3-chlorophenyl)amino]methyl}phenol are compared below based on substituent patterns, synthetic routes, physicochemical properties, and applications.
Table 1: Structural Comparison of Analogous Compounds
Key Comparisons
Functional Group Differences Aminomethyl vs. Imine (Schiff Base): The target compound’s aminomethyl group (-CH₂NH-) provides greater hydrolytic stability compared to Schiff bases (e.g., ), which are prone to hydrolysis under acidic conditions. This makes the target more suitable for biological or aqueous applications.
Synthetic Routes The target compound is synthesized via Mannich reactions or reductive amination of 4-bromo-2-hydroxybenzaldehyde with 3-chloroaniline .
Physicochemical Properties Thermal Stability: Compounds with trifluoro substituents () show higher decomposition temperatures (TGA ~250°C) compared to non-fluorinated analogs (~200°C) due to strong C-F bonds. Hydrogen Bonding: The phenol -OH and anilino -NH groups in the target compound facilitate intramolecular hydrogen bonding, as observed in crystallographic studies of related structures (e.g., ).
Biological and Chemical Applications Coordination Chemistry: Schiff base analogs () are widely used as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) due to their planar imine groups. The target’s aminomethyl group may form less stable complexes but could enable novel coordination modes. Antimicrobial Activity: Similar bromo-chloro phenolic derivatives () exhibit moderate antimicrobial activity against E. coli and S.
Table 2: Spectroscopic and Crystallographic Data Comparison
Biological Activity
4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol, also known as a phenolic imine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H10BrClN, with a molar mass of approximately 310.57 g/mol. The compound features a bromine atom and a chlorine atom, which contribute significantly to its chemical properties and biological activities. Its structure includes a phenolic group and an imine linkage, which are crucial for its reactivity and interactions within biological systems.
The exact mechanism of action for this compound remains under investigation. However, it is known to interact with specific proteins and enzymes, potentially modulating various biochemical pathways. Its structural configuration allows it to effectively bind with molecular targets, which may influence cellular functions and contribute to its therapeutic properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In studies involving derivatives of this compound, it was found that certain analogs inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 20 µg/mL. For instance, derivatives synthesized from this compound showed potent antibacterial effects comparable to standard antibiotics .
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| 3c | 20 µg/mL | Gram-positive |
| 3d | 20 µg/mL | Gram-negative |
| 3e | 40 µg/mL | Broad-spectrum |
Anticancer Potential
The compound's anticancer potential has also been explored. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The presence of halogen substituents (bromine and chlorine) is believed to enhance its cytotoxic activity against cancer cells. Structure-activity relationship (SAR) studies suggest that modifications in the phenolic structure can lead to increased potency against specific cancer types .
Applications in Research
This compound serves as a valuable biochemical tool in proteomics research. It aids in studying protein interactions and functions, making it crucial for understanding various cellular processes. Its role as a precursor in synthesizing pharmaceuticals and agrochemicals further underscores its versatility in scientific research.
Comparative Studies
Comparative analysis with structurally similar compounds reveals unique biological activities attributed to the specific substitution patterns on the phenolic ring. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-4-chloro-6-methylphenol | C13H9BrClO | Contains a methyl group affecting solubility |
| 4-Bromo-2-methylphenylimino-methylphenol | C13H11BrN | Lacks chlorine; different biological activities |
| 4-Bromo-3-chlorophenyl iminomethyl phenol | C13H8BrClN | Similar imine structure but varies in substitution |
These comparisons highlight how variations in chemical structure can lead to different biological profiles, emphasizing the importance of targeted modifications for enhanced activity .
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol?
Methodological Answer: The synthesis typically involves nucleophilic substitution and Mannich-type reactions. Key parameters include:
- Solvent Selection: Polar protic solvents (e.g., ethanol, methanol) enhance reaction rates by stabilizing intermediates through hydrogen bonding .
- Temperature: Reactions are conducted at 60–80°C to balance kinetic efficiency and avoid thermal degradation .
- Catalysts: Acidic conditions (e.g., HCl) facilitate imine formation.
Optimization Steps:
Vary solvent polarity and monitor yield via HPLC.
Use TLC to track intermediate formation (e.g., Schiff base intermediates).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detects phenolic O-H stretches (~3200 cm⁻¹) and C=N imine vibrations (~1640 cm⁻¹) .
- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks (e.g., O-H···N interactions) .
Q. How can researchers screen the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays:
- Use microbroth dilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Anticancer Screening:
- Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Target Identification:
- Use fluorescence quenching to study interactions with serum albumin (e.g., BSA) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
Q. Example Table: DFT Results for Key Bonds
| Bond Type | Calculated Length (Å) | Experimental (X-ray) (Å) |
|---|---|---|
| C-Br | 1.91 | 1.89 |
| C-Cl | 1.74 | 1.72 |
Q. How to resolve contradictions in reported biological activity across studies?
Methodological Answer: Discrepancies may arise from structural analogs (e.g., varying substituents) or assay conditions.
Q. Example Table: Bioactivity Comparison
| Compound Substituent | MIC (μg/mL) | IC₅₀ (μM) |
|---|---|---|
| 3-Chlorophenyl (Target) | 12.5 | 8.3 |
| 4-Methoxyphenyl | 25.0 | 15.7 |
Q. What advanced crystallographic techniques elucidate polymorphic behavior?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Thermochromism Studies:
- Analyze color changes (e.g., orange → yellow at 120 K) linked to hydrogen-bond distortions .
- Hirshfeld Surface Analysis:
- Quantify intermolecular contacts (e.g., C···Br, O···H interactions) .
Example Data:
- Polymorph 1A: Space group Cc, β = 91.38°, Z = 4 .
- Polymorph 1B: Distinct molecular packing due to dihedral angle differences (Δθ ~15°) .
Q. How to design experiments for studying enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays:
- Measure Kᵢ values via Lineweaver-Burk plots using purified enzymes (e.g., kinases, proteases) .
- Docking Simulations:
- Isothermal Titration Calorimetry (ITC):
- Quantify binding thermodynamics (ΔG, ΔH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
